(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide
Description
(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a benzyl group substituted with fluorine at the 2-position and a methyl group at the 4-position, attached to a triphenylphosphonium core. This compound is part of a broader class of phosphonium salts used extensively in organic synthesis, catalysis, and biomedical research due to their lipophilic cationic nature, which facilitates mitochondrial targeting and membrane penetration .
Properties
Molecular Formula |
C26H23BrFP |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(2-fluoro-4-methylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23FP.BrH/c1-21-17-18-22(26(27)19-21)20-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
WELZOHZKYSFFIM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide typically involves the reaction of (2-Fluoro-4-methylbenzyl) bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Targeting Mitochondrial Membranes
One of the most significant applications of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide is in the development of mitochondria-targeted therapeutics. These compounds exploit the hyperpolarized mitochondrial membrane potential found in cancer cells. Studies have shown that triphenylphosphonium salts can enhance the delivery of therapeutic agents specifically to mitochondria, thereby increasing their efficacy while minimizing systemic toxicity .
Case Study: Cancer Cell Selectivity
A recent study demonstrated that triphenylphosphonium analogs, including (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide, exhibited selective cytotoxicity against various mammalian cancer cell lines. The mechanism involved mitochondrial accumulation and subsequent induction of apoptosis, highlighting the potential for targeted cancer therapies .
2.2 Antioxidant Properties
Research has also indicated that triphenylphosphonium compounds can act as antioxidants by scavenging reactive oxygen species (ROS) in cellular environments. This property is particularly beneficial in neurodegenerative disease models where oxidative stress plays a critical role .
The ongoing exploration of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide suggests several promising avenues for future research:
- Enhanced Drug Delivery Systems : Investigating modifications to improve selectivity and reduce off-target effects.
- Combination Therapies : Assessing the efficacy of combining these compounds with existing chemotherapeutics to enhance treatment outcomes.
- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their effects on mitochondrial function and cellular metabolism.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of phosphonium salts is highly influenced by substituents on the benzyl group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triphenylphosphonium Salts
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group (electron-withdrawing) in the 4-nitro analog increases reactivity in nucleophilic substitutions .
- Methoxy and methyl groups (electron-donating) improve solubility and stabilize intermediates in coupling reactions .
- Fluorine, being moderately electron-withdrawing, may enhance metabolic stability and membrane permeability in the target compound .
Mitochondrial Targeting: Carboxybutyl derivatives exhibit mitochondrial selectivity due to their cationic charge and lipophilic tail . Fluorinated analogs, such as MitoPBN (), demonstrate improved mitochondrial accumulation (2.2–4.0 mM concentrations) compared to non-fluorinated counterparts .
Synthetic Utility :
Physicochemical Properties
- Melting Points : Nitro and methoxy derivatives exhibit higher melting points (>175°C) due to polar substituents, whereas methyl and fluorinated analogs likely have lower melting points .
- Solubility : Methoxy and carboxybutyl derivatives show higher aqueous solubility, while fluorinated and methylated analogs are more lipophilic .
Biological Activity
(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide (CAS No. 1228763-43-6) is a phosphonium salt that has garnered attention due to its potential biological activities, particularly in targeting mitochondria and its implications in drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.
The compound features a triphenylphosphonium moiety, which is known for its ability to accumulate in mitochondria due to the negative membrane potential. The introduction of a fluoro and methyl group on the benzyl ring alters its lipophilicity and electronic properties, potentially influencing its biological activity.
The primary mechanism through which (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide exerts its biological effects is through mitochondrial targeting. The positively charged triphenylphosphonium moiety allows for selective accumulation within mitochondria, where it can influence mitochondrial function and cellular metabolism.
- Mitochondrial Accumulation : The compound exploits the mitochondrial membrane potential, leading to significant intracellular accumulation. For every 60 mV of membrane potential, there is a tenfold increase in accumulation within mitochondria .
- Impact on Cellular Respiration : Studies indicate that modifications to the TPP+ structure can alter mitochondrial uncoupling activity, affecting cellular respiration rates. This uncoupling may lead to increased reactive oxygen species (ROS) production or altered ATP synthesis .
Antimicrobial Activity
Research has demonstrated that phosphonium compounds exhibit antimicrobial properties against various bacterial strains. Specifically, (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide has shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis.
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
- Mycobacterium smegmatis : Notably effective in inhibiting growth .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide have been evaluated in various cancer cell lines. Preliminary studies suggest that:
- The compound exhibits concentration-dependent cytotoxicity.
- It may induce apoptosis through mitochondrial pathways, influencing caspase activation and cell cycle arrest .
Study 1: Mitochondrial Targeting and Anticancer Efficacy
A study investigated the effectiveness of TPP+ conjugates in targeting cancer cells. The results indicated that compounds with modified TPP+ moieties could enhance the delivery of anticancer agents directly to mitochondria, increasing their efficacy while reducing systemic toxicity .
Study 2: Antimicrobial Evaluation
In another study focused on antimicrobial activity, (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide was tested against several bacterial strains using the HT-SPOTi assay. The compound demonstrated significant inhibition of biofilm formation and bacterial growth, suggesting its potential as an antimicrobial agent .
Data Summary
| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of bacterial membranes |
| Enterococcus faecalis | Not specified | Disruption of bacterial membranes | |
| Escherichia coli | Not specified | Disruption of bacterial membranes | |
| Pseudomonas aeruginosa | Not specified | Disruption of bacterial membranes | |
| Cytotoxicity | Cancer cell lines (e.g., MDA-MB-231) | Varies by concentration | Induction of apoptosis via mitochondria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
